molecular formula C19H18Cl2N4OS B4540625 N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4540625
M. Wt: 421.3 g/mol
InChI Key: HJLQPORZCNRJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to a group of chemicals that have been studied for their biological activities, including potential opioid agonist properties. These compounds typically involve complex synthesis processes and detailed molecular structure analyses to understand their potential interactions and activities.

Synthesis Analysis

The synthesis of related compounds often involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, variably substituted at specific positions to optimize biological activity. The synthesis process can include the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents, aiming to discover potent compounds with significant biological effects (Barlow et al., 1991).

Molecular Structure Analysis

Structural analysis, including crystal structure determination, plays a crucial role in understanding the molecular interactions and conformations of these compounds. Techniques such as NMR, X-ray diffraction, and IR spectroscopy are employed to elucidate the molecular geometry, confirming the presence of specific functional groups and the overall molecular arrangement (Ping, 2007).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, leading to the formation of diverse derivatives with potential biological activities. The reactivity often involves interactions with different chemical reagents, leading to modifications in the molecular structure that can significantly impact their biological properties (Wang et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under various conditions. These properties are determined through experimental studies and are crucial for the compound's application in biological systems (Xue et al., 2008).

Chemical Properties Analysis

Chemical properties such as reactivity with specific reagents, stability under different conditions, and the ability to form derivatives are critical for the compound's potential use in pharmaceutical applications. Studies often focus on understanding these properties to optimize the compound's effectiveness and minimize undesirable reactions (Latli & Casida, 1995).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4OS/c1-3-25-18(14-7-5-4-6-12(14)2)23-24-19(25)27-11-17(26)22-13-8-9-15(20)16(21)10-13/h4-10H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLQPORZCNRJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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